
(3,3,6-Trimethylhepta-1,5-dien-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3,6-Trimethylhepta-1,5-dien-2-yl)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a (3,3,6-trimethylhepta-1,5-dien-2-yl) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3,3,6-Trimethylhepta-1,5-dien-2-yl)benzene typically involves the alkylation of benzene with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with (3,3,6-trimethylhepta-1,5-dien-2-yl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas. This reaction converts the double bonds into single bonds, resulting in a saturated hydrocarbon.
Substitution: The benzene ring in this compound can undergo electrophilic substitution reactions. For example, nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Concentrated nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Nitro-substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
(3,3,6-Trimethylhepta-1,5-dien-2-yl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be utilized in studies involving the interaction of organic molecules with biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of (3,3,6-Trimethylhepta-1,5-dien-2-yl)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. These changes can influence its interaction with enzymes, receptors, and other biomolecules, leading to a range of biological effects.
Vergleich Mit ähnlichen Verbindungen
(3,3,6-Trimethylhepta-1,5-dien-2-yl)benzene vs. (3,3,6-Trimethylhepta-1,5-dien-2-yl)toluene: The latter compound has a methyl group attached to the benzene ring, which can influence its reactivity and applications.
This compound vs. (3,3,6-Trimethylhepta-1,5-dien-2-yl)phenol:
Uniqueness: this compound is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
830345-39-6 |
|---|---|
Molekularformel |
C16H22 |
Molekulargewicht |
214.35 g/mol |
IUPAC-Name |
3,3,6-trimethylhepta-1,5-dien-2-ylbenzene |
InChI |
InChI=1S/C16H22/c1-13(2)11-12-16(4,5)14(3)15-9-7-6-8-10-15/h6-11H,3,12H2,1-2,4-5H3 |
InChI-Schlüssel |
WGLZRCXLGVWBJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC(C)(C)C(=C)C1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



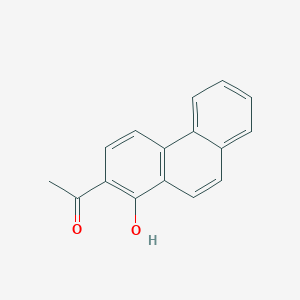

![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide](/img/structure/B14224467.png)

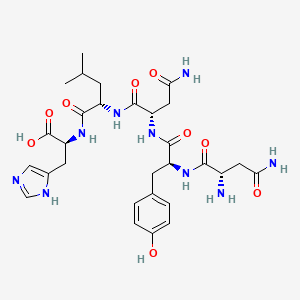
![Benzamide, N-[2-(hexylamino)-2-oxoethyl]-2-mercapto-](/img/structure/B14224493.png)
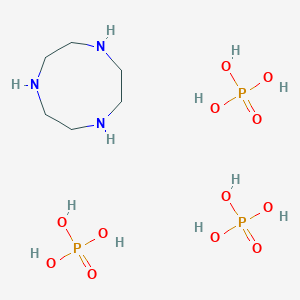
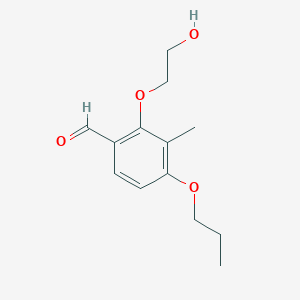
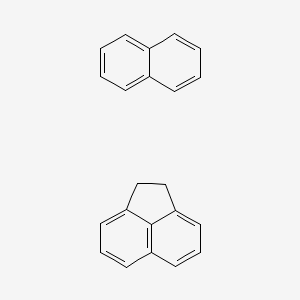
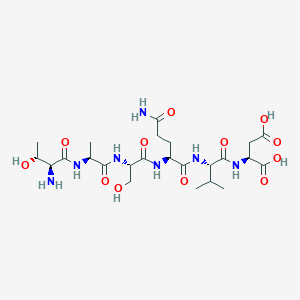
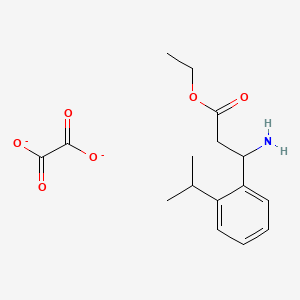
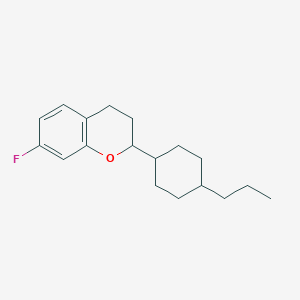
![N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide](/img/structure/B14224562.png)
